3-(1,3-Benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide is a synthetic compound. [] It is classified as an aminoindazole derivative due to the presence of the indazole core structure and the propanamide substituent. [] Specifically, it belongs to a group of novel compounds investigated for their potential as selective antagonists of the neurokinin-3 receptor (NK-3). []
While a specific synthesis pathway for 3-(1,3-Benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide was not explicitly provided in the given papers, the synthesis of similar aminoindazole derivatives, including intermediate compounds, is described. [] The general process involves multiple steps, including protection and deprotection strategies, amide bond formation, and the introduction of various substituents. [] The specific reagents and reaction conditions would depend on the desired final compound and the starting materials used.
The mechanism of action for 3-(1,3-Benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide is proposed to be through its interaction with the NK-3 receptor. [] As a selective antagonist, it is likely to bind to the receptor and block the binding of endogenous ligands, such as neurokinin B, preventing the activation of downstream signaling pathways. []
The primary scientific application of 3-(1,3-Benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide, as identified in the provided research articles, is in the development of novel therapeutic agents for disorders mediated by the NK-3 receptor. [] This is due to its potential as a selective antagonist of NK-3. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: